Boc-Asn-Gly-OEt
Overview
Description
“Boc-Asn-Gly-OEt” is a chemical compound with the molecular formula C13H23N3O6 . It is also known as Ethyl N2- { [ (2-methyl-2-propanyl)oxy]carbonyl}-L-asparaginylglycinate .
Molecular Structure Analysis
The Boc-Asn-Gly-OEt molecule contains a total of 44 bonds. There are 21 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 ester(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis
Boc-Asn-Gly-OEt has a molecular weight of 317.34 . It has a density of 1.2±0.1 g/cm3, a boiling point of 559.1±50.0 °C at 760 mmHg, and a flash point of 291.9±30.1 °C . It has 9 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Transesterification Processes
Boc-Asn-Gly-OEt has been studied in the context of transesterification processes. Research indicates that in the presence of calcium acetate, protected peptide esters like Boc-Asn-Gly-OEt undergo transesterification. This reaction has been observed in methanol-containing calcium acetate solutions, highlighting the importance of Boc-Asn-Gly-OEt in peptide derivative studies (Miranda, Theobaldo, & Tominaga, 2009).
Synthesis of Precursor Dipeptides
Boc-Asn-Gly-OEt plays a role in the synthesis of precursor dipeptides. Studies have shown its utility in reverse micellar systems using proteases for synthesis, with investigations into the optimization of reaction conditions to improve dipeptide yields (Chen et al., 1998).
Conformational Analysis of Glycopeptides
Research on Boc-Asn-Gly-OEt also includes the conformational analysis of glycopeptides. This entails studying the structure and intramolecular interactions in solutions of glycopeptides containing Boc-Asn-Gly-OEt, providing insights into the conformational behavior of these compounds (Ishii, Inoue, & Chǔjǒ, 1985).
Catalysis in Enzymatic Synthesis
The compound has been used as a catalyst in enzymatic synthesis, particularly in obtaining protected di- and tripeptide esters. Studies demonstrate its role in catalyzing the formation of these compounds, offering valuable insights into the synthesis of asparagine-containing peptides (Miranda & Tominaga, 1991).
Protease-Catalyzed Synthesis
Further research includes its use in the protease-catalyzed synthesis of precursor dipeptides in reverse micelles. This demonstrates its versatility in different chemical environments and its utility in peptide synthesis (Chen et al., 1998).
Future Directions
properties
IUPAC Name |
ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUCEFIHQRKEGS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427240 | |
Record name | Boc-Asn-Gly-OEt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asn-Gly-OEt | |
CAS RN |
211056-85-8 | |
Record name | Boc-Asn-Gly-OEt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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